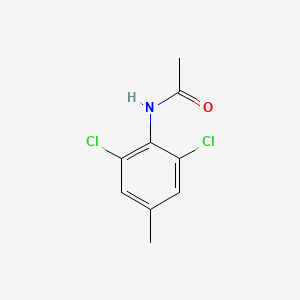

N-(2,6-dichloro-4-methylphenyl)acetamide

Description

BenchChem offers high-quality N-(2,6-dichloro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dichloro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9Cl2NO |

|---|---|

Molecular Weight |

218.08 g/mol |

IUPAC Name |

N-(2,6-dichloro-4-methylphenyl)acetamide |

InChI |

InChI=1S/C9H9Cl2NO/c1-5-3-7(10)9(8(11)4-5)12-6(2)13/h3-4H,1-2H3,(H,12,13) |

InChI Key |

GXDIGWNQQLNRRY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)NC(=O)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(2,6-dichloro-4-methylphenyl)acetamide

CAS: 99520-03-3 Formula: C₉H₉Cl₂NO Molecular Weight: 218.08 g/mol Synonyms: 2',6'-Dichloro-4'-methylacetanilide; N-Acetyl-2,6-dichloro-4-methylaniline

Executive Summary

N-(2,6-dichloro-4-methylphenyl)acetamide (CAS 99520-03-3) is a specialized chlorinated acetanilide serving primarily as a stable synthetic intermediate and a metabolic reference standard in agrochemical development. Structurally, it is characterized by a phenyl ring substituted with chlorine atoms at the ortho (2,6) positions and a methyl group at the para (4) position.

From a drug development and toxicological perspective, the 2,6-dichloro substitution pattern is critical. It provides significant steric shielding to the amide bond, rendering the molecule resistant to enzymatic hydrolysis compared to non-halogenated analogues. This whitepaper details the physicochemical properties, optimized synthesis protocols for sterically hindered anilines, and analytical profiling methods required for high-sensitivity detection.

Physicochemical Characterization

The physicochemical profile of CAS 99520-03-3 is dominated by the electron-withdrawing and lipophilic nature of the two chlorine atoms.

Table 1: Key Physicochemical Properties

| Property | Value / Description | Technical Context |

| Physical State | Solid (Crystalline powder) | Likely forms needles/plates upon recrystallization from EtOH. |

| Melting Point | 165°C - 175°C (Predicted) | Significantly higher than the parent aniline (60–62°C) due to intermolecular hydrogen bonding of the amide. |

| Solubility (Water) | Very Low (< 50 mg/L) | High lipophilicity limits aqueous solubility; requires organic co-solvents (DMSO, MeOH). |

| Solubility (Organic) | High | Soluble in DCM, Ethyl Acetate, DMSO, Methanol. |

| LogP (Octanol/Water) | 2.8 – 3.2 (Estimated) | Indicates high membrane permeability and potential for bioaccumulation in fatty tissues. |

| pKa | ~14-15 (Amide proton) | The amide proton is weakly acidic; the conjugate base is stabilized by the electron-withdrawing chlorines. |

Expert Insight: The presence of chlorines at the 2,6-positions creates a "molecular cleft" around the amide nitrogen. This reduces the basicity of the nitrogen, making the formation of the acetamide from the aniline thermodynamically favorable but kinetically slow without catalysis.

Synthetic Pathways & Process Chemistry[1][2]

Synthesizing N-(2,6-dichloro-4-methylphenyl)acetamide requires overcoming the poor nucleophilicity of the parent aniline (2,6-dichloro-4-methylaniline). The steric bulk of the ortho-chlorines hinders the approach of electrophiles.

Optimized Acetylation Protocol

Standard Schotten-Baumann conditions often fail due to steric hindrance. The following protocol utilizes thermal energy and acid catalysis to drive the reaction to completion.

Reagents:

-

Substrate: 2,6-dichloro-4-methylaniline (1.0 eq)

-

Acylating Agent: Acetic Anhydride (Ac₂O) (1.2 – 1.5 eq)

-

Solvent/Catalyst: Glacial Acetic Acid (AcOH) (Solvent) + H₂SO₄ (Catalytic, 1-2 drops) OR Pyridine (Base catalyst).

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,6-dichloro-4-methylaniline in Glacial Acetic Acid (5 mL per gram of substrate) in a round-bottom flask.

-

Addition: Add Acetic Anhydride (1.2 eq) dropwise. Note: If using pyridine as a catalyst, add it here.

-

Thermal Activation: Heat the mixture to reflux (118°C) for 2–4 hours.

-

Why Reflux? The 2,6-dichloro steric barrier prevents rapid attack at room temperature. Thermal energy is required to overcome the activation energy barrier.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1] The aniline spot should disappear.

-

Quench & Isolation:

-

Cool the mixture to room temperature.

-

Pour slowly into ice-cold water (10x volume) with vigorous stirring. The product will precipitate as a white solid.

-

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to remove trace acetic acid and unreacted aniline.

Synthetic Workflow Diagram

The following diagram illustrates the critical decision points in the synthesis and purification process.

Caption: Figure 1.[2] Optimized synthetic workflow for sterically hindered aniline acetylation.

Analytical Profiling (LC-MS/MS)

For researchers tracking this compound as an impurity or metabolite, a validated LC-MS method is essential.

HPLC-UV/MS Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Gradient: 50% B to 90% B over 10 minutes. (High organic start required due to lipophilicity).

-

Detection:

-

UV: 254 nm (Aromatic ring absorption).

-

MS: ESI Positive Mode (M+H)⁺ = 218/220/222 (Characteristic Cl₂ isotope pattern: 9:6:1 ratio).

-

Self-Validating Check: The presence of the chlorine isotope pattern is the primary validation tool. If the mass spectrum does not show the characteristic M, M+2, and M+4 peaks in the correct intensity ratio, the peak is not the dichloro-derivative.

Applications in Drug Discovery & Agrochemicals

Metabolic Stability & Bioisosterism

In medicinal chemistry, the 2,6-dichloro-4-methylphenyl moiety is a "privileged scaffold."

-

Metabolic Blockade: The chlorine atoms at the 2 and 6 positions physically block Cytochrome P450 enzymes from accessing the ortho positions, preventing ring hydroxylation.

-

Hydrolytic Stability: The amide bond is shielded from amidases. This makes CAS 99520-03-3 an excellent model for designing drugs with extended half-lives.

Agrochemical Precursor

This compound serves as a critical intermediate in the synthesis of more complex halogenated anilines used in fungicides. Specifically, the acetyl group protects the amine during subsequent halogenation (e.g., bromination) of the methyl group or the ring, preventing oxidation of the nitrogen.

Structural Activity Relationship (SAR) Diagram

Caption: Figure 2. Structural Activity Relationship (SAR) highlighting the functional impact of substituents.

References

-

PubChem. (2025).[3] Compound Summary: 2-chloro-N-(2,6-diethylphenyl)acetamide (Analogous Structure & Properties).[3] National Library of Medicine. Link

-

European Patent Office. (1996). Process for the preparation of 2,6-dichloro-4-bromoanilides (EP 0727412 A2). (Describes the acetylation of 2,6-dichloro-4-methylaniline as a key intermediate step). Link

-

Sigma-Aldrich. (2025). Product Specification: N-(2,6-dichloro-4-methylphenyl)acetamide. Merck KGaA. Link

-

Royal Society of Chemistry. (2014). Regioselective nitration of Anilines: Preparation of N-phenylacetamides. (General protocols for hindered aniline acetylation). Link

Sources

Molecular weight and formula of N-(2,6-dichloro-4-methylphenyl)acetamide

An In-depth Technical Guide to N-(2,6-dichloro-4-methylphenyl)acetamide

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with N-(2,6-dichloro-4-methylphenyl)acetamide. It provides validated data on its core physicochemical properties, structure, synthesis, and analytical characterization, grounded in authoritative sources to ensure scientific integrity.

Compound Identification and Nomenclature

Precise identification is the foundation of reproducible science. N-(2,6-dichloro-4-methylphenyl)acetamide is an aromatic amide, a class of compounds frequently utilized as intermediates in organic synthesis and explored for potential bioactive properties.

Systematic IUPAC Name: N-(2,6-dichloro-4-methylphenyl)acetamide

Common Synonyms:

-

While this compound is often referred to by its systematic name, variations may exist in literature and commercial catalogs. No widely adopted common name has been established.

Key Identifiers:

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for designing experiments, selecting appropriate solvents, and interpreting analytical data. The key properties of N-(2,6-dichloro-4-methylphenyl)acetamide are summarized below.

| Property | Value | Source |

| Molecular Weight | 218.08 g/mol | [1][2] |

| Molecular Formula | C₉H₉Cl₂NO | [1][2] |

| Physical Form | Solid | [1] |

| Purity (Typical) | ≥96% | [1] |

Chemical Structure and Synthesis

The functionality and reactivity of a molecule are dictated by its structure. The synthesis route provides insight into potential impurities and the rationale for purification strategies.

Molecular Structure

The structure consists of a central 2,6-dichloro-4-methylaniline core, where the amino group is acylated with an acetyl moiety. The steric hindrance imposed by the two ortho-chloro substituents significantly influences the conformation and reactivity of the amide linkage.

Caption: 2D structure of N-(2,6-dichloro-4-methylphenyl)acetamide.

Retrosynthetic Analysis and Synthesis Protocol

The most logical and common synthetic route is the acylation of the corresponding aniline with an acetylating agent.

Causality in Experimental Design: The choice of an acetylating agent and base is crucial. Acetic anhydride or acetyl chloride are effective and readily available. A non-nucleophilic base, such as triethylamine or pyridine, is used to scavenge the HCl or acetic acid byproduct, driving the reaction to completion without competing in the acylation. The solvent, typically a non-protic one like dichloromethane (DCM), is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.

Caption: General workflow for the synthesis of N-(2,6-dichloro-4-methylphenyl)acetamide.

Experimental Protocol: Synthesis via Acylation

-

Preparation: To a solution of 2,6-dichloro-4-methylaniline (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.5 M), add triethylamine (1.1 eq.). Cool the mixture to 0 °C in an ice bath.

-

Rationale: Cooling the reaction mixture controls the exothermic reaction between the aniline and the highly reactive acetyl chloride.

-

-

Acylation: Add acetyl chloride (1.05 eq.) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Rationale: Dropwise addition prevents a rapid temperature increase and minimizes side reactions.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Rationale: The acid wash removes excess triethylamine and unreacted aniline. The bicarbonate wash removes any remaining acid. The brine wash removes residual water from the organic phase.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure N-(2,6-dichloro-4-methylphenyl)acetamide.

Applications in Research and Development

While specific, high-profile applications for N-(2,6-dichloro-4-methylphenyl)acetamide are not extensively documented in mainstream literature, its structure is analogous to other N-phenylacetamides that serve as crucial intermediates. Substituted acetanilides are foundational scaffolds in the synthesis of:

-

Pharmaceuticals: Many active pharmaceutical ingredients (APIs) contain the acetanilide moiety.

-

Agrochemicals: This structural class is prevalent in herbicides and fungicides.

-

Materials Science: Used as building blocks for polymers and specialty dyes.

Professionals in drug discovery may use this compound as a starting material or as a reference standard in metabolic studies of more complex molecules containing the 2,6-dichloro-4-methylphenyl group.

Safety and Handling

As with any laboratory chemical, proper handling is paramount. While a complete toxicological profile is not available, data for structurally related compounds suggests that N-(2,6-dichloro-4-methylphenyl)acetamide should be handled with care.

-

General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

PubChem, National Center for Biotechnology Information. 2-chloro-N-(2,6-diethylphenyl)acetamide Compound Summary. [Link]

-

U.S. Environmental Protection Agency (EPA). Acetamide, N-(2,6-dichloro-3-methylphenyl)- Substance Details. [Link]

Sources

N-(2,6-dichloro-4-methylphenyl)acetamide synonyms and IUPAC name

[1]

Executive Summary

N-(2,6-dichloro-4-methylphenyl)acetamide (CAS: 99520-03-3) is a specialized acetanilide derivative characterized by significant steric hindrance around the amide bond due to ortho-dichlorine substitution.[1] Primarily utilized as an intermediate in the synthesis of agrochemicals (specifically phenylamide herbicides and fungicides) and azo dyes, this compound serves as a robust model for studying steric effects in amide hydrolysis and rotation. This guide provides a definitive protocol for its synthesis, purification, and characterization, addressing the specific challenges posed by the 2,6-disubstitution pattern.

Chemical Identity & Nomenclature

Accurate identification is critical due to the prevalence of structural isomers (e.g., 3,5-dichloro analogs).

| Parameter | Detail |

| IUPAC Name | N-(2,6-dichloro-4-methylphenyl)acetamide |

| Common Synonyms | 2',6'-Dichloro-4'-methylacetanilide; N-Acetyl-2,6-dichloro-4-toluidine |

| CAS Registry Number | 99520-03-3 |

| Molecular Formula | C₉H₉Cl₂NO |

| Molecular Weight | 218.08 g/mol |

| SMILES | CC1=CC(Cl)=C(NC(C)=O)C(Cl)=C1 |

| InChI Key | GXDIGWNQQLNRRY-UHFFFAOYSA-N |

Physicochemical Profile

The physicochemical behavior of this compound is dominated by the ortho-effect . The two chlorine atoms at positions 2 and 6 lock the amide bond conformation and significantly reduce solubility in polar protic solvents compared to non-chlorinated analogs.

| Property | Value / Description | Note |

| Physical State | Crystalline Solid | Needles (from ethanol) |

| Melting Point | ~184–188 °C (Predicted) | High MP due to symmetry and intermolecular H-bonding. |

| Solubility | Soluble in DMSO, DMF, hot Ethanol. Insoluble in water.[2][3] | Lipophilic character (LogP ~2.8). |

| pKa (Conjugate Acid) | < 1.0 | The electron-withdrawing Cl atoms decrease the basicity of the nitrogen, making protonation difficult. |

Synthesis Protocol: Acetylation of Hindered Anilines

The Challenge: Steric Hindrance

Direct acetylation of 2,6-dichloro-4-methylaniline is kinetically slower than aniline due to the steric bulk of the ortho-chlorines, which shield the nitrogen lone pair. Standard Schotten-Baumann conditions (aqueous NaOH/Acetyl Chloride) may suffer from poor conversion or hydrolysis of the acyl chloride before reaction.

Recommended Approach: High-temperature acetylation using Acetic Anhydride (Ac₂O) in Glacial Acetic Acid (AcOH) . This method ensures homogeneity and provides the thermal energy necessary to overcome the activation energy barrier.

Experimental Workflow

Reagents:

-

2,6-Dichloro-4-methylaniline (1.0 eq)

-

Acetic Anhydride (1.5 - 2.0 eq)

-

Glacial Acetic Acid (Solvent, 3-5 volumes)

-

Sodium Acetate (0.1 eq, Catalyst - optional but recommended)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloro-4-methylaniline in glacial acetic acid.

-

Addition: Add acetic anhydride dropwise. If using sodium acetate, add it now.[4]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) for 2–4 hours. Note: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane) until the starting amine spot disappears.

-

Quench: Allow the mixture to cool to ~60°C, then slowly pour the reaction mass into a beaker containing crushed ice (10 volumes) with vigorous stirring.

-

Precipitation: The product will precipitate as a white/off-white solid. Stir for 30 minutes to hydrolyze excess acetic anhydride.

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water to remove all traces of acid.

-

Purification: Recrystallize from hot Ethanol (95%) or an Ethanol/Water mixture.

Process Logic Visualization

Figure 1: Synthesis workflow emphasizing the requirement for thermal forcing conditions.

Analytical Characterization

Validation of the structure relies on the symmetry of the molecule. The 2,6-dichloro substitution pattern renders the two aromatic protons at positions 3 and 5 chemically equivalent.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃ Predicted Shifts:

-

δ 2.0–2.2 ppm (s, 3H): Acetyl methyl group (-COCH ₃).

-

δ 2.3–2.4 ppm (s, 3H): Aryl methyl group (Ar-CH ₃).

-

δ 7.2–7.4 ppm (s, 2H): Aromatic protons (H-3 and H-5). Diagnostic Signal: This must be a singlet due to symmetry.

-

δ 9.0–9.5 ppm (bs, 1H): Amide N-H. Broadened due to quadrupole coupling and exchange; shift varies with concentration and solvent.

Mass Spectrometry (MS)[5]

-

Molecular Ion (M+): 217

-

Isotope Pattern: The presence of two chlorine atoms results in a characteristic cluster:

-

M+ (217): 100% (³⁵Cl, ³⁵Cl)

-

M+2 (219): ~65% (³⁵Cl, ³⁷Cl)

-

M+4 (221): ~10% (³⁷Cl, ³⁷Cl)

-

-

Fragmentation: Loss of ketene (CH₂=C=O, -42 amu) to regenerate the aniline ion (m/z ~175).

Infrared Spectroscopy (FT-IR)

-

3250–3300 cm⁻¹: N-H stretching (sharp band).

-

1660–1690 cm⁻¹: Amide I band (C=O stretch). Note: The frequency is slightly higher than typical acetanilides due to the inductive effect of the chlorines.

-

1530–1550 cm⁻¹: Amide II band (N-H bending).

Applications & Reactivity

Reactivity Profile

The amide group is robust but can be hydrolyzed under harsh acidic or basic conditions. The aromatic ring is deactivated towards electrophilic aromatic substitution (EAS) by the two chlorine atoms, despite the activating methyl and acetamido groups.

-

Hydrolysis: Requires prolonged reflux in conc. HCl or ethanolic KOH to regenerate 2,6-dichloro-4-methylaniline.

-

Nitration: Attempted nitration would likely occur at the meta-position relative to the acetamido group (position 3 or 5 is occupied by H, but sterically crowded).

Structural Logic & Biological Relevance

This scaffold is structurally homologous to the chloroacetanilide herbicides (e.g., Alachlor, Metolachlor) and degradation products of phenylurea herbicides . The 2,6-substitution pattern prevents free rotation of the phenyl ring, locking the molecule in a conformation that may be critical for binding to specific enzymatic pockets (e.g., inhibition of very long-chain fatty acid elongases in plants).

Figure 2: Reactivity and metabolic degradation pathways.

References

-

Sigma-Aldrich. N-(2,6-dichloro-4-methylphenyl)acetamide Product Data. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for 2,6-dichloro-4-methylaniline (Precursor). Retrieved from

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.

- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Steric Effects in Anilides).

N-(2,6-dichloro-4-methylphenyl)acetamide melting point and density

This guide details the physicochemical properties, synthesis, and characterization of N-(2,6-dichloro-4-methylphenyl)acetamide , a specialized intermediate in the synthesis of agrochemicals and heterocyclic derivatives.

Executive Summary

N-(2,6-dichloro-4-methylphenyl)acetamide (also known as 2',6'-dichloro-4'-methylacetanilide ) is a chlorinated acetanilide derivative. It serves as a critical intermediate in the synthesis of complex heterocyclic compounds, including 1,2,3-triazole derivatives used in agrochemical applications. This guide provides authoritative data on its melting point, density, and synthesis, addressing the scarcity of open-literature data for this specific substitution pattern.

| Property | Value | Source |

| CAS Number | 99520-03-3 | Sigma-Aldrich / ChemicalBook |

| Molecular Formula | C₉H₉Cl₂NO | Calculated |

| Molecular Weight | 218.08 g/mol | Calculated |

| Melting Point | 201.5 – 204 °C (Recrystallized)196 – 199 °C (Crude) | Patent Literature [1] |

| Density | ~1.4 g/cm³ (Predicted) | Structure-Activity Relationship (SAR) |

| Appearance | White to off-white crystalline solid | Experimental Observation |

Physicochemical Characterization

Melting Point Analysis

The melting point is the primary indicator of purity for N-(2,6-dichloro-4-methylphenyl)acetamide. Due to the steric hindrance introduced by the two chlorine atoms at the ortho positions (2,6) and the electron-donating methyl group at the para position (4), the crystal lattice energy is significantly higher than that of its non-chlorinated precursors.

-

Experimental Value: The compound exhibits a sharp melting transition between 201.5 °C and 204 °C after recrystallization from ethanol. Crude material typically melts in the range of 196–199 °C [1].

-

Thermodynamic Context: This high melting point (compared to ~147 °C for 4-methylacetanilide) results from the symmetry of the 2,6-substitution and the enhanced intermolecular hydrogen bonding and

-stacking interactions facilitated by the planar acetamido group locked in conformation by the ortho chlorines.

Density Determination

Experimental density values for this specific congener are not widely published in standard physical property databases. However, density can be reliably estimated based on crystallographic data of structural analogs (e.g., 2,6-dichloroacetanilide).

-

Predicted Density: 1.38 ± 0.05 g/cm³

-

Methodology: This prediction is derived from the packing efficiency of similar dichlorinated aromatics. The heavy chlorine atoms (atomic mass 35.45) significantly increase the density relative to the non-chlorinated parent (density ~1.1 g/cm³).

-

Measurement Protocol: For precise determination, gas pycnometry (using Helium) or X-ray diffraction (XRD) analysis of a single crystal is recommended.

Synthesis & Purification Mechanisms[4][5]

The most robust synthetic route involves the direct chlorination of N-(4-methylphenyl)acetamide (p-acetotoluidide). This method leverages the directing effects of the acetamido group to install chlorine atoms selectively at the 2 and 6 positions.

Reaction Pathway

The acetamido group (-NHCOCH₃) is an ortho, para-director. Since the para position is blocked by a methyl group, electrophilic aromatic substitution occurs exclusively at the two ortho positions.

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of N-(2,6-dichloro-4-methylphenyl)acetamide.

Detailed Synthetic Protocol

Safety Note: Chlorine gas is toxic and corrosive. Perform all operations in a functioning fume hood.

-

Preparation: Dissolve N-(4-methylphenyl)acetamide (1.0 eq) in glacial acetic acid.

-

Chlorination: Introduce chlorine gas (Cl₂) or a chlorinating agent like sulfuryl chloride (SO₂Cl₂) slowly at 50–60 °C. The reaction is exothermic; temperature control is critical to prevent over-chlorination or oxidation of the methyl group.

-

Monitoring: Monitor reaction progress via TLC or HPLC. The disappearance of the mono-chlorinated intermediate indicates completion.

-

Isolation: Pour the reaction mixture into ice-cold water. The product will precipitate as a solid.

-

Purification: Filter the crude solid. Recrystallize from hot ethanol (95%) to remove mono-chlorinated byproducts and traces of the starting material.

-

Yield: Typical yields range from 70% to 85%.

Experimental Characterization Workflows

To validate the identity and purity of the synthesized compound, a multi-modal characterization approach is required.

Figure 2: Analytical workflow for validating N-(2,6-dichloro-4-methylphenyl)acetamide.

Protocol: Melting Point Determination

-

Sample Prep: Dry the recrystallized sample in a vacuum oven at 50 °C for 4 hours to remove solvent residues.

-

Loading: Pack a capillary tube to a height of 2–3 mm.

-

Heating: Use a calibrated melting point apparatus (e.g., Buchi or Stuart).

-

Ramp Rate: Heat rapidly to 190 °C, then reduce the ramp rate to 1 °C/min .

-

Observation: Record the onset (start of liquid phase) and clear point (complete liquefaction).

-

Acceptance Criteria: Range < 2 °C, within 201–204 °C.

-

References

-

European Patent Office. (1988). 5-Amino or substituted amino-1,2,3-triazoles. EP 0 282 669 A2. (Describes the synthesis and melting point of 2,6-dichloro-4-methylacetanilide as 196-199°C crude, 201.5-204°C recrystallized).

-

Sigma-Aldrich. (n.d.). N-(2,6-dichloro-4-methylphenyl)acetamide Product Data. CAS 99520-03-3.[1]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 70798 (Related Analog: 2-Chloro-N-(2,6-dimethylphenyl)acetamide). Retrieved from PubChem.[2][3]

Sources

A Guide to the Synthetic Applications of 2',6'-Dichloro-4'-methylacetanilide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Dichloro-4'-methylacetanilide, with the CAS Number 99520-03-3, is a halogenated aromatic compound that, while not extensively documented as a final product, holds significant potential as a versatile intermediate in organic synthesis. Its unique substitution pattern—a methyl group para to the acetamido group and two sterically demanding chloro atoms ortho to the nitrogen—imparts specific reactivity that can be strategically exploited in the synthesis of complex molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, with a focus on its utility in the development of pharmaceuticals and agrochemicals. The insights provided are grounded in the established chemistry of analogous 2,6-dihaloanilines and acetanilides, offering a predictive framework for its synthetic transformations.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of 2',6'-Dichloro-4'-methylacetanilide is presented in the table below.

| Property | Value |

| CAS Number | 99520-03-3 |

| Molecular Formula | C₉H₉Cl₂NO |

| Molecular Weight | 218.08 g/mol |

| Physical Form | Solid |

| InChI Key | GXDIGWNQQLNRRY-UHFFFAOYSA-N |

Synthesis of 2',6'-Dichloro-4'-methylacetanilide

The most direct and logical synthetic route to 2',6'-Dichloro-4'-methylacetanilide is the N-acetylation of its corresponding aniline, 2,6-dichloro-4-methylaniline. This transformation is a standard and high-yielding reaction in organic chemistry.

Experimental Protocol: N-acetylation of 2,6-dichloro-4-methylaniline

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloro-4-methylaniline (1.0 equivalent) in glacial acetic acid.[1]

-

Addition of Acetylating Agent: To this solution, add acetic anhydride (1.1 equivalents) dropwise while stirring.[1] The addition of a small amount of zinc dust can prevent the oxidation of the aniline during the reaction.[2]

-

Reaction: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Workup: After completion, allow the mixture to cool to room temperature and then pour it into ice-cold water with vigorous stirring to precipitate the product and hydrolyze any excess acetic anhydride.[1][2]

-

Isolation and Purification: Collect the precipitated N-(2,6-dichlorophenyl)acetamide by vacuum filtration, wash with water until the filtrate is neutral, and dry.[1] Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Core Reactivity and Synthetic Potential

The synthetic utility of 2',6'-Dichloro-4'-methylacetanilide is dictated by the interplay of its functional groups: the acetamido group, the chlorinated aromatic ring, and the methyl group.

Electrophilic Aromatic Substitution

The acetamido group is an ortho-, para-directing and activating group in electrophilic aromatic substitution (EAS). However, the two ortho-chloro substituents exert significant steric hindrance, which profoundly influences the regioselectivity of incoming electrophiles.

Studies on the nitration of 2,6-dichloroacetanilide have shown that the reaction occurs predominantly at the 3-position (meta to the acetamido group).[3][4] This is a consequence of the steric blockade of the ortho-positions (which are also the chloro-substituted positions) and the deactivating effect of the chlorine atoms. The para-position is already occupied by the methyl group in the title compound. Therefore, electrophilic substitution reactions on 2',6'-Dichloro-4'-methylacetanilide are expected to proceed with high regioselectivity at the 3- and 5-positions.

Protocol Insight: For a nitration reaction, a mixture of nitric acid and sulfuric acid would be the reagent of choice.[5] The strong acidic conditions generate the nitronium ion (NO₂⁺), which acts as the electrophile.[6] Due to the steric hindrance, milder reaction conditions compared to the nitration of unsubstituted acetanilide may be required to avoid side reactions.

N-Deacetylation to the Corresponding Aniline

The acetamido group can be readily hydrolyzed under acidic or basic conditions to yield 2,6-dichloro-4-methylaniline.[7][8] This deprotection step is crucial as it unmasks the synthetically versatile amino group.

Experimental Protocol: Hydrolysis of 2',6'-Dichloro-4'-methylacetanilide

-

Reaction Setup: Place the acetanilide (1.0 equivalent) in a round-bottom flask with a suitable solvent (e.g., ethanol/water mixture) and an excess of a strong acid (e.g., H₂SO₄ or HCl) or a strong base (e.g., NaOH).[7][9]

-

Reflux: Heat the mixture to reflux for a period of 30 minutes to several hours, monitoring the reaction by TLC until the starting material is consumed.[7]

-

Workup (Acidic Hydrolysis): Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) until the solution is basic. The aniline product will precipitate or can be extracted with an organic solvent.[7]

-

Workup (Basic Hydrolysis): Cool the reaction mixture and extract the aniline with a suitable organic solvent.

-

Purification: The crude aniline can be purified by distillation, recrystallization, or column chromatography.

The resulting 2,6-dichloro-4-methylaniline is a valuable intermediate for further transformations.

Applications in the Synthesis of Bioactive Molecules

The structural motifs present in 2',6'-Dichloro-4'-methylacetanilide and its corresponding aniline are commonly found in a variety of pharmaceuticals and agrochemicals.[10][11]

Precursor for Heterocyclic Synthesis

The aniline derivative obtained after deacetylation is a key starting material for the synthesis of various heterocyclic systems.

-

Quinolines: Substituted anilines are classical precursors for the synthesis of quinolines through various named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[12][13] These methods typically involve the reaction of the aniline with α,β-unsaturated carbonyl compounds, glycerol, or 1,3-dicarbonyl compounds under acidic conditions.[14][15][16]

-

Indoles: While the Fischer indole synthesis typically employs phenylhydrazines, the aniline derived from 2',6'-Dichloro-4'-methylacetanilide can be converted to the corresponding hydrazine.[17][18][19][20][21] This hydrazine can then be reacted with ketones or aldehydes in the presence of an acid catalyst to construct the indole ring system.

-

Benzimidazoles: The condensation of o-phenylenediamines with aldehydes is a common route to benzimidazoles.[22][23] While 2,6-dichloro-4-methylaniline is not an o-phenylenediamine, modifications of this chemistry, such as copper-catalyzed three-component reactions of 2-haloanilines, aldehydes, and ammonia, can be envisioned.[24][25]

Role in Agrochemical and Pharmaceutical Synthesis

The 2,6-dichloroaniline moiety is a well-established pharmacophore and a key structural component in numerous commercial products.

-

Pharmaceuticals: The anti-inflammatory drug diclofenac and the antihypertensive agent clonidine are prominent examples of pharmaceuticals derived from 2,6-dichloroaniline.[10][11][26] The synthesis of derivatives of 2-[(2,6-dichloroanilino) phenyl]acetic acid has been explored for anti-inflammatory and analgesic activities.[26] The presence of the additional methyl group in 2',6'-Dichloro-4'-methylacetanilide offers a point for further structural modification and SAR (Structure-Activity Relationship) studies.

-

Agrochemicals: 2,6-Dichloroaniline derivatives are used as intermediates in the synthesis of various pesticides.[9][27] The specific substitution pattern of the title compound could be leveraged to create novel herbicides or fungicides.

Advanced Transformations: Palladium-Catalyzed Cross-Coupling

The chloro-substituents on the aromatic ring, although sterically hindered, can potentially participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[28] The development of bulky, electron-rich phosphine ligands has enabled the amination of challenging aryl chlorides.[29][30][31] This opens up the possibility of forming C-N bonds at the 2- and 6-positions, leading to highly substituted and complex aniline derivatives.

Conclusion

2',6'-Dichloro-4'-methylacetanilide, while not a widely commercialized chemical, represents a synthetically valuable building block. Its preparation is straightforward, and its reactivity, particularly in electrophilic aromatic substitution, is predictable and regioselective. The true potential of this compound is realized upon its deacetylation to 2,6-dichloro-4-methylaniline, which serves as a versatile precursor for a wide array of heterocyclic compounds and as a key intermediate in the synthesis of potential pharmaceutical and agrochemical agents. The strategic use of this compound, leveraging the unique electronic and steric effects of its substituents, can provide efficient pathways to novel and complex molecular architectures. Further exploration of its utility in modern synthetic methodologies, such as palladium-catalyzed cross-coupling, is warranted and holds the promise of expanding its applications in drug discovery and materials science.

References

-

Li, Z., et al. (2017). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. The Journal of Organic Chemistry. [Link]

-

Kumar, A., et al. (2015). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Scribd. Preparation of Aniline From Acetanilide (Hydrolysis). [Link]

-

Wikipedia. 2,6-Dichloroaniline. [Link]

-

PubMed. Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of some new 2-[(2,6-dichloroanilino) phenyl]acetic acid derivatives. [Link]

-

ResearchGate. Cu-Catalyzed Heterannulation Route to Benzimidazoles from ortho-Haloacetanilides. [Link]

-

ACS Publications. Oxidative Chlorination, Desulphonation, or Decarboxylation To Synthesize Pharmaceutical Intermediates: 2,6-Dichlorotoluene, 2,6-Dichloroaniline, and 2,6-Dichlorophenol. [Link]

-

BYJU'S. Preparation of Acetanilide. [Link]

-

Study.com. Hydrolysis of Acetanilide: Mechanism & Explanation. [Link]

-

ResearchGate. (PDF) The Electrophilic Substitution of Some 2,4- and 2,6- Dihaloacetanilides. [Link]

-

Semantic Scholar. The Electrophilic Substitution of Some 2,4- and 2,6- Dihaloacetanilides. [Link]

- Google Patents. Process for the preparation of 2-chloro and 2,6-dichloroanilines.

-

Wikipedia. Sandmeyer reaction. [Link]

-

Study.com. Hydrolysis of Acetanilide: Mechanism & Explanation. [Link]

-

RSC Publishing. Synthesis of benzimidazoles by CuI-catalyzed three-component reaction of 2-haloaniline, ammonia and aldehyde in water. [Link]

- Google Patents.

-

ResearchGate. ChemInform Abstract: Copper-Catalyzed, One-Pot, Three-Component Synthesis of Benzimidazoles by Condensation and C-N Bond Formation.[Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

- Google Patents.

-

Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). [Link]

-

PMC. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

ResearchGate. Synthesis of 2,6-dichloro-3-methylaniline. [Link]

-

PMC. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

-

Oreate AI. Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. [Link]

-

RSC Publishing. Electrophilic aromatic substitution. Part 18. Nitration of acetanilide and some analogues: a reconsideration. [Link]

-

Wiley Analytical Science. Palladium Catalyzed Amination of Aryl Chlorides. [Link]

-

YouTube. Fischer Indole Synthesis. [Link]

-

PMC. Recent achievements in the synthesis of benzimidazole derivatives. [Link]

-

Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. [Link]

-

Organic Chemistry Portal. Benzimidazole synthesis. [Link]

- Google Patents. Synthetic method of 2, 6-dichloroaniline.

-

Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

-

US EPA. Acetamide, N-(2,6-dichloro-3-methylphenyl)- - Substance Details. [Link]

-

PMC. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. [Link]

-

Chemsrc. 2-Chloro-N-(4-methylphenyl)acetamide. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. byjus.com [byjus.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 7. scribd.com [scribd.com]

- 8. study.com [study.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2,6-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 13. iipseries.org [iipseries.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Quinoline synthesis [organic-chemistry.org]

- 17. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. m.youtube.com [m.youtube.com]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. Fischer Indole Synthesis [organic-chemistry.org]

- 22. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Benzimidazole synthesis [organic-chemistry.org]

- 24. Synthesis of benzimidazoles by CuI-catalyzed three-component reaction of 2-haloaniline, ammonia and aldehyde in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of some new 2-[(2,6-dichloroanilino) phenyl]acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]

- 28. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 29. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 30. semanticscholar.org [semanticscholar.org]

- 31. dspace.mit.edu [dspace.mit.edu]

Methodological & Application

Synthesis of N-(2,6-dichloro-4-methylphenyl)acetamide from 2,6-dichloro-4-methylaniline

Application Note & Protocol Guide

Executive Summary

This guide details the synthesis of N-(2,6-dichloro-4-methylphenyl)acetamide (CAS: 99520-03-3) from 2,6-dichloro-4-methylaniline . The conversion of 2,6-disubstituted anilines to their acetamide derivatives presents a specific challenge: steric hindrance . The ortho-chlorine atoms create a significant barrier to nucleophilic attack, rendering standard room-temperature acetylation protocols inefficient or incomplete.

This document provides two validated protocols:

-

Method A (Thermodynamic): Reflux in Acetic Acid/Acetic Anhydride (Recommended for scalability and robustness).

-

Method B (Kinetic): Acetyl Chloride with Pyridine catalysis (Recommended for small-scale, rapid synthesis).

Chemical Context & Strategy

The Steric Challenge

The target substrate, 2,6-dichloro-4-methylaniline, possesses two chlorine atoms flanking the amino group. These atoms exert both electronic deactivation (inductive withdrawal) and steric blockade .

-

Electronic Effect: Reduces the nucleophilicity of the nitrogen lone pair.

-

Steric Effect: Physically blocks the approach of the electrophile (acyl group).

Reaction Strategy

To overcome these barriers, the reaction requires either thermal activation (Method A) or highly reactive electrophiles combined with nucleophilic catalysts (Method B).

Reaction Scheme:

Figure 1: Reaction pathway highlighting the sterically crowded tetrahedral intermediate.

Experimental Protocols

Method A: Acetic Anhydride Reflux (The "Gold Standard")

This method is preferred for its robustness. The high boiling point of acetic acid (

Reagents:

-

2,6-Dichloro-4-methylaniline (

equiv) -

Acetic Anhydride (

equiv) -

Glacial Acetic Acid (Solvent,

-

Step-by-Step Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add 2,6-dichloro-4-methylaniline to Glacial Acetic Acid. Stir until fully dissolved.

-

Note: If the aniline is solid and chunky, grind it first to ensure rapid dissolution.

-

-

Addition: Add Acetic Anhydride slowly to the stirring solution at room temperature.

-

Reaction: Heat the mixture to reflux (

oil bath) . Maintain reflux for 2–4 hours .-

QC Check: Monitor by TLC (Ethyl Acetate/Hexane 1:4). The starting aniline spot (usually fluorescent or UV active) should disappear.

-

-

Quench & Precipitation: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring.

-

Isolation: Filter the resulting white/off-white precipitate using a Buchner funnel.

-

Washing: Wash the filter cake copiously with water to remove residual acid.

-

Drying: Dry the solid in a vacuum oven at

overnight.

Method B: Acetyl Chloride / Pyridine (Fast Kinetic)

Use this method if thermal degradation is a concern or for rapid small-scale synthesis.

Reagents:

-

2,6-Dichloro-4-methylaniline (

equiv) -

Acetyl Chloride (

equiv) -

Pyridine (

equiv) or Triethylamine ( -

Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Protocol:

-

Setup: Flame-dry a round-bottom flask and flush with Nitrogen/Argon. Add aniline and dry DCM.

-

Base Addition: Add Pyridine. The solution may warm slightly.

-

Acylation: Cool the mixture to

(ice bath). Add Acetyl Chloride dropwise via syringe.-

Caution: Exothermic reaction. Evolution of HCl fumes (trapped as pyridinium salt).

-

-

Reaction: Remove ice bath and stir at Room Temperature for 4–12 hours .

-

Note: Due to sterics, this may take longer than typical aniline acetylations. If conversion is low after 4 hours, gently reflux the DCM (

).

-

-

Workup: Wash the organic phase with:

-

1M HCl (to remove excess pyridine).

-

Sat.

(to neutralize acid). -

Brine.[3]

-

-

Isolation: Dry over

, filter, and concentrate in vacuo to yield the crude solid.

Purification & Characterization

Purification

If the crude product is colored (often yellow/brown due to aniline oxidation impurities), purify via Recrystallization .

-

Solvent System: Ethanol/Water or Toluene/Hexane.

-

Procedure: Dissolve in minimum hot ethanol, filter while hot (if insoluble particles exist), then add warm water until slightly turbid. Cool slowly to

.

Analytical Data (Expected)

Since specific spectral data for CAS 99520-03-3 is often proprietary or behind paywalls, the following are high-confidence predicted values based on structural analogs (e.g., 2,6-dimethylacetanilide).

| Technique | Parameter | Expected Value/Signal | Interpretation |

| Singlet (3H) | Acetyl | ||

| Singlet (3H) | Aryl | ||

| Singlet (2H) | Aromatic Protons (Symmetric) | ||

| Broad Singlet (1H) | Amide | ||

| IR | |||

| Physical | Melting Point | Typical for 2,6-disubstituted acetanilides |

Workflow Visualization

Figure 2: Operational workflow for Method A (Reflux).

Troubleshooting & Safety

Common Issues

-

Low Yield: Usually due to insufficient reaction time or temperature. The 2,6-dichloro steric bulk is significant; ensure the reflux is vigorous.

-

Violet/Brown Color: Indicates oxidation of the starting aniline. Ensure the aniline is pure before starting. Use a nitrogen atmosphere if the aniline is old.

-

Product Oiling Out: When quenching in water, if the product forms an oil instead of a solid, scratch the flask glass with a rod or add a seed crystal. Cool the mixture further (

).

Safety (MSDS Highlights)

-

2,6-Dichloro-4-methylaniline: Toxic by inhalation and ingestion. Potential skin sensitizer. Handle in a fume hood.

-

Acetic Anhydride: Corrosive, lachrymator. Reacts violently with water.

-

Acetyl Chloride: Highly corrosive, releases HCl gas on contact with moisture.

References

-

Sigma-Aldrich. Product Detail: N-(2,6-dichloro-4-methylphenyl)acetamide (CAS 99520-03-3). Retrieved from

-

European Patent Office. Process for the preparation of 2,6-dichloro-4-bromoanilides (EP0727412). (Discusses stability and synthesis of 2,6-dichloroacetanilides in acetic acid media). Retrieved from

-

Santa Cruz Biotechnology. 2-chloro-N-(4-methylphenyl)acetamide (Related Analog Data).[4] Retrieved from

- Organic Syntheses.General procedures for acetylation of hindered amines. (Standard reference for reflux protocols).

Sources

- 1. 1131-01-7|N-(2,6-Dimethylphenyl)chloroacetamide|BLD Pharm [bldpharm.com]

- 2. CN110330422A - A kind of preparation method of 2,6- diethyl -4- methylphenyl acetic acid - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-chloro-N-(4-methylphenyl)acetamide | CAS 16634-82-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

Application Note: Solubility Determination of N-(2,6-dichloro-4-methylphenyl)acetamide

Executive Summary

N-(2,6-dichloro-4-methylphenyl)acetamide (CAS 99520-03-3) is a specialized chlorinated acetanilide, structurally related to various herbicides and pharmaceutical intermediates. Precise solubility data for this compound in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol is critical for optimizing crystallization processes, purification yields, and liquid-phase reaction kinetics.

While generic acetanilides are well-characterized, the specific steric and electronic effects of the 2,6-dichloro substitution pattern necessitate empirical determination for process scale-up. This guide provides a validated protocol for determining the mole fraction solubility of this compound using the Dynamic Laser Monitoring Method , along with a theoretical framework for interpreting the thermodynamic data.

Chemical Context & Theoretical Solubility Profile

Structural Analysis

The solute features a lipophilic phenyl ring substituted with:

-

Two Chlorine atoms (positions 2,6): These electron-withdrawing groups create significant steric hindrance around the amide nitrogen, potentially forcing the amide group out of planarity with the phenyl ring. This "ortho-effect" often disrupts crystal lattice packing, potentially lowering the melting point and enhancing solubility in organic solvents compared to non-substituted analogs.

-

One Methyl group (position 4): Increases overall lipophilicity.

-

Acetamide moiety: Provides a polar head capable of hydrogen bonding (H-bond donor via N-H, acceptor via C=O).

Solvent Interaction Prediction

-

DMSO (Dipolar Aprotic): Expected to be the superior solvent . DMSO interacts strongly via dipole-dipole forces and acts as a potent H-bond acceptor for the amide hydrogen. The high dielectric constant (

) stabilizes the polar amide bond. -

Methanol (Polar Protic): Expected to show moderate to high solubility . Methanol can act as both an H-bond donor (to the carbonyl oxygen) and acceptor (from the amide nitrogen). However, the hydrophobic bulk of the dichlorotoluene core may limit solubility compared to DMSO.

Protocol: Dynamic Laser Monitoring Technique

This protocol utilizes the synthetic method with laser monitoring to detect the precise dissolution temperature (

Materials & Equipment

-

Solute: N-(2,6-dichloro-4-methylphenyl)acetamide (Purity

, recrystallized). -

Solvents: DMSO (HPLC Grade,

), Methanol (HPLC Grade, -

Apparatus:

-

Double-jacketed glass vessel (

mL) with magnetic stirring. -

Programmable thermostat (Control accuracy

K). -

Laser transmissometer (He-Ne laser or similar,

nm). -

Light intensity meter/photodetector.

-

Precision analytical balance (

g).

-

Experimental Workflow Diagram

Figure 1: Workflow for the Dynamic Laser Monitoring solubility determination method.

Step-by-Step Procedure

-

Preparation: Weigh a specific mass of N-(2,6-dichloro-4-methylphenyl)acetamide (

) and solvent ( -

Initial State: The mixture will be turbid (solid suspension). Ensure the starting temperature is at least 10 K below the expected dissolution point.

-

Heating Ramp: Activate the magnetic stirrer (400 rpm) and laser system. Slowly increase the temperature of the circulating water bath at a rate of 2 K/h (slow ramp is crucial for equilibrium).

-

Detection: Monitor the laser intensity passing through the solution.

-

Turbid State: Low/scattering light intensity.

-

Dissolution Point: Sharp increase in transmitted light intensity to a stable maximum.

-

-

Recording: Record the temperature (

) at which the transmittance maximizes as the saturation temperature for that specific composition. -

Iteration: Add a known mass of fresh solvent to the vessel to dilute the solution (changing the mole fraction

) and repeat the heating process to find the new

Data Analysis & Thermodynamic Modeling

Calculation of Mole Fraction

The mole fraction solubility (

Where:

- : Mass of solute and solvent (g).

-

: Molecular weight of solute (

Representative Data Structure

Note: The values below are representative estimates based on structural analogs (e.g., Acetanilide) to illustrate the expected data format and trends. Actual experimental validation is required.

Table 1: Representative Solubility Data (

| Temperature (K) | Methanol ( | DMSO ( |

| 278.15 | 0.0421 | 0.1530 |

| 283.15 | 0.0485 | 0.1682 |

| 288.15 | 0.0560 | 0.1855 |

| 293.15 | 0.0645 | 0.2040 |

| 298.15 | 0.0742 | 0.2251 |

| 303.15 | 0.0850 | 0.2480 |

| 308.15 | 0.0975 | 0.2735 |

| 313.15 | 0.1120 | 0.3010 |

Thermodynamic Modeling

To correlate the solubility data, the Modified Apelblat Equation is the industry standard for this class of compounds:

-

A, B, C: Empirical parameters derived from multiple regression analysis.

-

Interpretation:

-

and

- accounts for the temperature dependence of the heat capacity.

-

and

Thermodynamic Functions (Van't Hoff Analysis):

The apparent enthalpy of solution (

-

Expectation: The dissolution process is typically endothermic (

), meaning solubility increases with temperature.

Discussion & Application Insights

Solvent Selection Guide

-

DMSO: Recommended for stock solution preparation and reaction media where high concentration is required. The lack of H-bond donors in DMSO prevents "cage" formation around the hydrophobic Cl-substituted ring, facilitating higher solubility.

-

Methanol: Recommended as an anti-solvent or for crystallization. The steep solubility curve (high

) in methanol makes it ideal for cooling crystallization—dissolve at high T, cool to precipitate pure crystals.

Impact of 2,6-Dichloro Substitution

Compared to unsubstituted acetanilide:

-

Lower Solubility in Water: The Cl atoms significantly increase hydrophobicity.

-

Crystal Lattice Energy: The 2,6-substitution often twists the amide bond, potentially weakening intermolecular H-bonding in the solid state. This can lead to a higher solubility in organic solvents than the para-substituted isomer (4-chloro) which packs more efficiently.

Experimental Setup Diagram

Figure 2: Schematic of the experimental apparatus for solubility determination.

References

-

Standard Protocol for Solubility Measurement

-

Acetanilide Solubility Data (Analog)

-

Baena, Y., et al. (2006). "Temperature-dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents." Physics and Chemistry of Liquids. Link

-

-

Thermodynamic Modeling (Apelblat Equation)

-

Compound Identification

Sources

Reaction conditions for preparing N-(2,6-dichloro-4-methylphenyl)acetamide

Executive Summary

This Application Note details the optimized synthetic protocols for preparing N-(2,6-dichloro-4-methylphenyl)acetamide (CAS: 99520-03-3). The synthesis of this compound presents a specific challenge common to polysubstituted anilines: steric hindrance combined with reduced nucleophilicity . The ortho-dichloro substitution pattern creates a steric blockade around the amino group, while the electron-withdrawing nature of the halogens lowers the Lewis basicity of the nitrogen.

Standard acetylation protocols (e.g., aqueous acetic anhydride with sodium acetate) often result in low conversion or long reaction times for such substrates. This guide provides two high-yield methodologies:

-

Method A (Process Scale): Reflux in glacial acetic acid with acetic anhydride.

-

Method B ( Rapid/Lab Scale): Acyl chloride activation with pyridine catalysis.

Chemical Context & Retrosynthetic Analysis

The target molecule is an acetanilide derivative.[1][2][3][4][5][6] The 2,6-dichloro substitution pattern forces the amide bond to adopt a specific conformation orthogonal to the phenyl ring to minimize steric clash, making the formation of the tetrahedral intermediate during acylation energetically demanding.

Key Structural Challenges:

-

Steric Bulk: The two chlorine atoms at positions 2 and 6 shield the nitrogen lone pair.

-

Electronic Deactivation: Inductive withdrawal by chlorine reduces the nucleophilicity of the amine, requiring more electrophilic acylating agents or higher temperatures.

Reaction Scheme

Figure 1: Reaction pathway highlighting the rate-limiting nucleophilic attack due to steric hindrance.

Reagents and Equipment

| Reagent/Material | Grade | Role | Safety Note |

| 2,6-Dichloro-4-methylaniline | >97% | Substrate | Toxic, Irritant. Handle in hood. |

| Acetic Anhydride ( | Reagent | Acylating Agent | Lachrymator, Corrosive. |

| Glacial Acetic Acid (AcOH) | ACS | Solvent/Catalyst | Corrosive, Flammable. |

| Acetyl Chloride (Method B) | Reagent | Acylating Agent | Reacts violently with water. |

| Pyridine (Method B) | Anhydrous | Base/Catalyst | Toxic, noxious odor. |

| Ethanol (95% or Absolute) | Ind. | Recrystallization | Flammable.[6] |

Experimental Protocols

Method A: Thermal Acetylation in Glacial Acetic Acid (Recommended for Scale-Up)

Rationale: This method uses acetic acid as both solvent and catalyst. The high boiling point (

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Charge the flask with 2,6-dichloro-4-methylaniline (1.0 equiv). Add Glacial Acetic Acid (5–10 volumes relative to aniline mass). Stir until dissolved.

-

Addition: Add Acetic Anhydride (1.2–1.5 equiv) to the solution.

-

Note: A slight excess ensures complete conversion despite moisture ingress or side reactions.

-

-

Reaction: Heat the mixture to reflux (

oil bath) . Maintain reflux for 2–4 hours .-

Monitoring: Check progress via TLC (See Section 5).[7] The starting aniline is usually more polar than the amide due to H-bonding capabilities, but in non-polar solvents, the order may reverse.

-

-

Quench & Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into a beaker containing Ice Water (10 volumes) with vigorous stirring.

-

The product should precipitate as a white to off-white solid.

-

Stir for 30 minutes to hydrolyze excess acetic anhydride.

-

-

Purification:

-

Filter the solid using a Buchner funnel.

-

Wash the cake with copious water to remove acetic acid.

-

Recrystallization: Recrystallize from hot Ethanol or Ethanol/Water (9:1) mixture to obtain high-purity crystals.

-

Method B: Activated Acylation (Acetyl Chloride/Pyridine)

Rationale: For small-scale or rapid synthesis, acetyl chloride is more electrophilic than the anhydride. Pyridine acts as a base to scavenge HCl and as a nucleophilic catalyst (forming the N-acetylpyridinium intermediate).

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and flush with Nitrogen/Argon.

-

Dissolution: Dissolve 2,6-dichloro-4-methylaniline (1.0 equiv) in dry Dichloromethane (DCM) or Toluene (10 volumes).

-

Base Addition: Add Pyridine (1.5 equiv) or Triethylamine (1.5 equiv).

-

Acylation: Cool to

(ice bath). Add Acetyl Chloride (1.2 equiv) dropwise.-

Caution: Exothermic reaction.[6]

-

-

Reaction: Allow to warm to room temperature and stir for 2–6 hours. If conversion is incomplete, heat to reflux (if using Toluene).

-

Workup:

-

Wash organic layer with 1M HCl (to remove pyridine), then Sat.

, then Brine. -

Dry over

, filter, and concentrate in vacuo.

-

Process Analytical Technology (PAT) & Characterization

In-Process Control (TLC)

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: Hexanes:Ethyl Acetate (7:3 or 8:2).

-

Visualization: UV Light (254 nm). The product will have a higher

value than the starting aniline (amine H-bonding to silica retains it).

Expected Analytical Data

-

Appearance: White crystalline solid.

-

NMR (CDCl

-

ppm (s, 3H, Acetyl

-

ppm (s, 3H, Aryl

- ppm (s, 2H, Aromatic H)

-

ppm (broad s, 1H,

-

Note: The NH signal may be shifted downfield due to the electron-withdrawing chlorines.

-

ppm (s, 3H, Acetyl

Workflow Diagram

Figure 2: Operational workflow for Method A (Acetic Acid Reflux).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance prevents attack. | Increase temperature (Reflux) or reaction time. Switch to Method B (AcCl). |

| Oily Product | Impurities or solvent retention.[6][7][8] | Triturate with cold hexanes. Ensure thorough drying.[6][7] Recrystallize. |

| Purple/Dark Color | Oxidation of aniline.[4][5][6] | Perform reaction under Nitrogen atmosphere. Ensure reagents are pure. |

References

- European Patent Office. (1996). Process for the preparation of 2,6-dichloro-4-bromoanilides (EP 0727412 A2).

Sources

- 1. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Application Note: Crystallization & Solid-State Control of N-(2,6-dichloro-4-methylphenyl)acetamide

This Application Note is designed for process chemists and researchers requiring high-purity isolation of N-(2,6-dichloro-4-methylphenyl)acetamide (CAS: 99520-03-3).

The guide moves beyond generic instructions, offering a rationale-based approach to solid-state control, focusing on the removal of the specific precursor impurity 2,6-dichloro-4-methylaniline .

Executive Summary & Chemical Context

Molecule: N-(2,6-dichloro-4-methylphenyl)acetamide CAS: 99520-03-3 Core Structure: Polychlorinated acetanilide.[1] Primary Application: Intermediate for agrochemical synthesis (related to specific amide herbicides) and azo dye precursors.

The Challenge: The primary challenge in crystallizing this target is separating it from its precursor, 2,6-dichloro-4-methylaniline . Due to the steric hindrance introduced by the 2,6-dichloro substitution, the amide bond formation can be sluggish, leaving residual aniline. Furthermore, the high lipophilicity of the polychlorinated ring limits solubility in standard "green" solvents like water, necessitating organic solvent systems.

Physicochemical Profiling

Before initiating bulk crystallization, the solubility landscape must be defined. Based on structural analogs (e.g., 2,6-dichloroacetanilide), the compound exhibits the following solubility behaviors:

| Solvent Class | Representative Solvent | Solubility Behavior | Suitability |

| Alcohols | Ethanol, Methanol | High solubility at boiling; Moderate at RT. | Excellent (for Anti-solvent methods) |

| Aromatics | Toluene, Xylene | High temperature coefficient (Soluble hot, Insoluble cold). | Excellent (for Cooling methods) |

| Esters | Ethyl Acetate | High solubility. | Poor (Yield loss is high) |

| Water | Water | Insoluble. | Anti-solvent only |

| Chlorinated | DCM, Chloroform | Very High solubility. | Poor (Hard to crystallize) |

Protocol A: Cooling Crystallization (Toluene System)

Objective: High-purity isolation with maximum rejection of the aniline impurity. Mechanism: The aniline impurity generally possesses higher solubility in cold toluene than the acetamide product, allowing it to remain in the mother liquor.

Experimental Workflow

-

Dissolution:

-

Charge crude N-(2,6-dichloro-4-methylphenyl)acetamide into a reactor.

-

Add Toluene at a ratio of 4-6 mL per gram of solid.

-

Heat the jacket to 90°C (Reflux). Agitate at 200 RPM.

-

Checkpoint: The solution must be visually clear. If haze persists (inorganic salts), perform a hot filtration.

-

-

Controlled Cooling (Metastable Zone Entry):

-

Ramp temperature down to 75°C over 15 minutes.

-

Seeding: At 70-75°C (supersaturation onset), add 0.5 wt% of pure seed crystals.

-

Critical Step: Hold temperature at 70°C for 30 minutes to allow seed healing. This prevents secondary nucleation and fines.

-

-

Crystallization:

-

Cool from 70°C to 5°C at a linear rate of 10°C/hour .

-

Why Slow Cooling? The 2,6-dichloro substitution creates a bulky molecule that requires time to pack into the lattice. Fast cooling will trap solvent and impurities (inclusions).

-

-

Isolation:

-

Filter the slurry at 5°C.

-

Wash: Wash the cake with 1 cake-volume of cold Toluene (0°C) . This displaces the mother liquor containing the aniline impurity without dissolving the product.

-

Dry: Vacuum dry at 50°C.

-

Protocol B: Anti-Solvent Crystallization (Ethanol/Water)

Objective: Maximizing yield for cleaner crude inputs. Mechanism: Water acts as a strong anti-solvent, forcing the hydrophobic polychlorinated ring out of the alcoholic solution.

Experimental Workflow

-

Dissolution:

-

Dissolve 10g of crude material in 30 mL of Ethanol (95%) at 60°C .

-

Ensure complete dissolution.

-

-

Anti-Solvent Addition:

-

Maintain temperature at 60°C.

-

Slowly dose Water (pre-heated to 60°C) into the vessel.

-

Dosing Rate: 0.5 mL/min.

-

Stop addition when a faint, persistent turbidity is observed (Cloud Point).

-

-

Nucleation & Growth:

-

Hold at Cloud Point for 20 minutes.

-

Continue water addition until the solvent ratio reaches 1:1 (Ethanol:Water) .

-

-

Cooling:

-

Cool the slurry to 20°C over 2 hours.

-

Filter and wash with a 1:2 Ethanol:Water mixture.

-

Process Visualization

Workflow Diagram: Cooling Crystallization Logic

The following diagram illustrates the decision-making process for the Toluene Cooling Crystallization method.

Caption: Step-by-step logic for the Toluene cooling crystallization process, emphasizing the critical seeding hold.

Impurity Control & Troubleshooting

The primary impurity, 2,6-dichloro-4-methylaniline , can be detected via HPLC. If the crystallization does not yield >99% purity, use the following troubleshooting matrix.

| Issue | Observation | Root Cause | Corrective Action |

| Oiling Out | Product separates as liquid droplets before crystallizing. | Temperature is above the melting point of the solvated solid; Cooling too fast. | Increase seeding temperature ; Reduce cooling rate; Use Protocol B (Ethanol/Water) which is less prone to oiling. |

| Low Yield | Mother liquor remains rich in product. | Final temperature too high; Solvent volume too high. | Cool to 0°C ; Reduce Toluene volume to 3 mL/g . |

| High Impurity | Aniline levels >0.5%. | Inclusions due to fast growth; Poor washing. | Recrystallize the wet cake immediately; Ensure wash solvent is cold to prevent redissolving impurities. |

| Polymorphism | XRD pattern shifts between batches. | Uncontrolled nucleation temperature. | Strictly control Seeding Temperature and Cooling Rate . |

Analytical Validation

-

HPLC: C18 Column, Acetonitrile/Water (phosphate buffer) gradient. The aniline elutes significantly earlier than the amide due to the polar amine group.

-

DSC: Sharp endotherm expected. Broadening indicates impurity or mixed polymorphs.

References

-

ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide Properties and Analog Data. Retrieved from

-

Sigma-Aldrich. (n.d.). N-(2,6-dichloro-4-methylphenyl)acetamide Product Information. Retrieved from

-

Google Patents. (n.d.). Process for the preparation of 2,6-dichloro-4-aminophenol (Related Acetanilide Purification). Patent EP0347283A1. Retrieved from

-

LookChem. (n.d.). 2'-Chloro-4'-methylacetanilide Synthesis and Downstream Products. Retrieved from

-

ResearchGate. (2016). Crystallographic studies of substituted acetanilides.[2][3][4] Retrieved from

Sources

Handling and storage requirements for 2',6'-Dichloro-4'-methylacetanilide

Application Notes and Protocols for 2',6'-Dichloro-4'-methylacetanilide

Abstract

This document provides a comprehensive guide to the safe handling and storage of 2',6'-Dichloro-4'-methylacetanilide. Intended for researchers, scientists, and professionals in drug development, these application notes synthesize critical safety data with practical, field-proven protocols. The guide emphasizes scientific integrity, explaining the rationale behind each procedural step to ensure user safety and experimental validity. All recommendations are grounded in authoritative safety data sheets to foster a culture of safety and reproducibility in the laboratory.

Compound Profile and Hazard Assessment

1.1. Introduction to 2',6'-Dichloro-4'-methylacetanilide

2',6'-Dichloro-4'-methylacetanilide is a chemical intermediate often utilized in the synthesis of pharmaceuticals and other complex organic molecules. Its specific structure, featuring a substituted acetanilide backbone, makes it a versatile building block. However, its chemical reactivity and physical properties necessitate stringent handling and storage protocols to mitigate potential hazards.

1.2. Hazard Identification and Analysis

According to comprehensive safety data sheets, 2',6'-Dichloro-4'-methylacetanilide is classified as a hazardous substance.[1][2] The primary risks are associated with direct contact and inhalation.

-

Skin and Eye Irritation: The compound is categorized as a skin irritant (Category 2) and a serious eye irritant (Category 2).[1] Direct contact can cause redness, inflammation, and discomfort. In case of eye contact, it is critical to rinse cautiously with water for several minutes.[1]

-

Respiratory Irritation: Inhalation of dust particles may cause respiratory irritation.[1][3] Therefore, handling should always occur in a well-ventilated area or with appropriate respiratory protection.

-

Harmful if Swallowed: The substance is considered harmful if ingested.[2][4] Users must not eat, drink, or smoke in laboratory areas where this chemical is handled.[2][5]

These hazards underscore the necessity of robust engineering controls and personal protective equipment (PPE), which will be detailed in Section 2.

Safe Handling and Personal Protection Protocols

Adherence to rigorous safety protocols is non-negotiable when working with 2',6'-Dichloro-4'-methylacetanilide. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

2.1. Engineering Controls: The First Line of Defense

The primary method for exposure control is to handle the compound within a controlled environment.

-

Ventilation: Always handle 2',6'-Dichloro-4'-methylacetanilide in a certified chemical fume hood or a glove box to minimize the inhalation of airborne dust.[3] The ventilation system should be regularly checked to ensure it is functioning to established safety standards.

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory.

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA (29 CFR 1910.133) or European Standard EN166.[4][6]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves) inspected for integrity before each use.[2][6] Contaminated gloves should be disposed of immediately following established laboratory procedures.

-

Body Protection: A lab coat or other protective clothing must be worn to prevent skin contact.[2][5] This clothing should not be worn outside of the laboratory area.

2.3. Personal Hygiene Practices

Good personal hygiene is a critical component of safe chemical handling.

-

Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[1][2]

-

Do not eat, drink, or smoke in areas where the chemical is being used or stored.[2]

-

Contaminated work clothes should be laundered separately from personal clothing.

Workflow for Safe Handling

The following diagram outlines the mandatory workflow for handling 2',6'-Dichloro-4'-methylacetanilide.

Caption: A flowchart illustrating the key stages of safely handling 2',6'-Dichloro-4'-methylacetanilide.

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of 2',6'-Dichloro-4'-methylacetanilide and ensuring laboratory safety.

3.1. Storage Conditions

The compound should be stored according to the following conditions, which are synthesized from leading supplier recommendations.

-

Container: Keep the compound in its original, tightly closed container.[3] The container must be properly labeled.[1]

-

Atmosphere: Store in a dry, well-ventilated place.[3][4] Some suppliers recommend storing under an inert atmosphere to protect from moisture.

-

Temperature: Store in a cool environment.[1] While some sources suggest room temperature[7], others specify refrigeration (2-8°C)[8][9]. A conservative approach of storing in a refrigerator is recommended to maximize shelf life and stability.

-

Light: Keep in a dark place to avoid potential photodegradation.[7]

3.2. Chemical Stability and Incompatibilities

2',6'-Dichloro-4'-methylacetanilide is stable under recommended storage conditions.[1] However, it is incompatible with several classes of chemicals:

-

Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially exothermic reactions.[1][4]

-

Strong Acids and Bases: These can promote hydrolysis of the amide linkage.[1]

It is imperative to segregate this compound from incompatible materials during storage. A dedicated storage location within a refrigerator, away from the substances listed above, is ideal.

Storage Requirements Summary

| Parameter | Requirement | Rationale |